(R)-Ketorolac
Overview
Description
Synthesis Analysis
The synthesis of (R)-Ketorolac involves various chemical processes and methods aimed at achieving the desired enantiomer with high purity and yield. Studies have reported different synthesis pathways, including the direct coupling of pyrroles with carbonyl compounds for the enantioselective synthesis of (S)-Ketorolac, suggesting potential approaches for obtaining its R-enantiomer through stereochemical adjustments or separations (Baran, Richter, & Lin, 2005). Additionally, improved synthesis methods have been developed, offering simpler and more cost-effective processes with higher yields, which could be adapted for (R)-Ketorolac production (Hua, 2002).
Molecular Structure Analysis
The molecular structure of (R)-Ketorolac is crucial for its biological activity and pharmacological profile. The stereochemistry at the chiral center plays a significant role in its interaction with biological targets, influencing its analgesic and anti-inflammatory effects. Advanced analytical techniques, such as capillary electrochromatography, have been utilized for the assay of Ketorolac and its related impurities, providing detailed insights into its molecular structure and stability (Orlandini et al., 2004).
Chemical Reactions and Properties
Ketorolac's chemical reactions, including its interactions and stability under various conditions, have been a subject of research. The compound's ability to undergo hydrolysis, as well as its interaction with biological molecules, significantly affects its pharmacokinetics and pharmacodynamics. Studies on its ester prodrugs and related compounds have shed light on its chemical behavior and potential for modification to improve its therapeutic profile (Doh et al., 2003).
Physical Properties Analysis
The physical properties of (R)-Ketorolac, including solubility, crystallinity, and melting point, are essential for its formulation and delivery. Research has focused on the development of various formulations, such as buccoadhesive films, to enhance its bioavailability and therapeutic efficacy, indicating the importance of understanding its physical characteristics (Alanazi et al., 2007).
Chemical Properties Analysis
The chemical properties of (R)-Ketorolac, particularly its reactivity and interaction with other molecules, underpin its mechanism of action as an NSAID. The drug's ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis, is central to its analgesic and anti-inflammatory effects. Detailed analyses of its chemical properties help in designing derivatives with enhanced activity or reduced side effects (Enkhbaatar et al., 2003).
Scientific Research Applications
Ovarian Cancer Treatment :
- (R)-Ketorolac has shown potential as a therapeutic agent for ovarian cancer. It acts as an inhibitor of Rac1 and Cdc42, which are crucial in cell-cell adhesion, cell migration, and tumor growth. Studies have demonstrated its effectiveness in decreasing tumor implanted numbers by approximately 70% (Kenney et al., 2012).
- Additionally, it has been identified to modulate pathways and genes associated with disease progression and worse outcomes in ovarian cancer (Grimes et al., 2021).
Breast Cancer Prevention and Treatment :
- In the context of breast cancer, (R)-Ketorolac has been found to slow tumor progression in aggressive models, suggesting its potential as a novel therapeutic approach for breast cancer prevention or treatment (Peretti et al., 2017).
Inhibition of Cell Adhesion, Migration, and Invasion :
- Research has indicated that (R)-Ketorolac significantly inhibits cell adhesion, migration, and invasion in ovarian cancer cells, which could improve tumor metastasis outcomes (Guo et al., 2015).
Pain Management :
- For pain management, (R)-Ketorolac has been studied in combination with other substances. For example, the essential oil of Syzygium aromaticum and ethanolic extract of Rosmarinus officinalis, when coadministered with ketorolac, have shown synergistic antinociceptive effects in the treatment of inflammatory pain (Beltrán-Villalobos et al., 2017).
Ophthalmic Applications :
- In ophthalmology, topical ketorolac 0.5% ophthalmic solution has been found significantly more effective than the vehicle in alleviating postoperative pain following radial keratotomy, enhancing patient quality of life and reducing the need for oral analgesics (Brint et al., 1999).
Retinal Ganglion Cell Protection :
- Ketorolac has also been shown to play a role in neuroprotection, as administration of ketorolac resulted in significant survival of retinal ganglion cells after axonal injury (Nadal-Nicolás et al., 2016).
properties
IUPAC Name |
(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317579 | |
Record name | (+)-Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ketorolac | |
CAS RN |
66635-93-6 | |
Record name | (+)-Ketorolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66635-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Ketorolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOROLAC, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10A5O25ILE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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